5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid
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Overview
Description
5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a hydroxyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-hydroxybenzoic acid to introduce the nitro group. This is followed by the protection of the hydroxyl group using a benzyl group through a benzylation reaction. The final step involves the deprotection of the hydroxyl group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the nitro and benzyloxy groups.
5-Nitrosalicylic acid: Contains a nitro group but lacks the benzyloxy group.
Benzoic acid: Lacks both the hydroxyl and nitro groups.
Uniqueness
5-(Benzyloxy)-4-hydroxy-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the nitro group provides a site for reduction reactions, making it a versatile compound for various applications .
Properties
CAS No. |
164161-28-8 |
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Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
4-hydroxy-2-nitro-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H11NO6/c16-12-7-11(15(19)20)10(14(17)18)6-13(12)21-8-9-4-2-1-3-5-9/h1-7,16H,8H2,(H,17,18) |
InChI Key |
PCVFXPJABKJDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
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